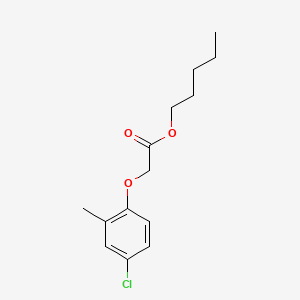

Pentyl (4-chloro-2-methylphenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

84162-58-3 |

|---|---|

Molecular Formula |

C14H19ClO3 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

pentyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3 |

InChI Key |

FEZMLSWZCMPMQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Pentyl 4 Chloro 2 Methylphenoxy Acetate

Esterification Pathways for the Formation of Phenoxyacetate (B1228835) Esters

The formation of phenoxyacetate esters, such as pentyl (4-chloro-2-methylphenoxy)acetate, is primarily achieved through esterification. This reaction typically involves the condensation of a carboxylic acid, in this case, (4-chloro-2-methylphenoxy)acetic acid, with an alcohol, here pentanol (B124592). chemguide.co.uk The process can be facilitated through various catalytic methods, each with distinct advantages and mechanistic features.

Conventional synthesis of phenoxyacetate esters relies heavily on chemical catalysis, often in homogenous systems. researchgate.net The direct esterification of a carboxylic acid with an alcohol is a foundational method in organic synthesis. chemguide.co.uk This approach is widely applied due to the availability of starting materials and the relative simplicity of the procedure. google.com

Acid-catalyzed esterification, commonly known as Fischer esterification, is a reversible reaction that is typically slow under non-catalyzed conditions. chemguide.co.ukresearchgate.net The presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is essential to achieve practical reaction rates. chemguide.co.uk

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product. researchgate.net

The kinetics of this reaction are influenced by reactant concentrations, catalyst concentration, and temperature. Studies on the esterification of MCPA with 2-ethylhexanol using sulfuric acid as a catalyst have shown that the reaction follows second-order kinetics. researchgate.net Kinetic constants and activation energies can be determined by conducting the reaction at various temperatures and catalyst concentrations. For instance, the activation energy for the esterification of MCPA has been observed to decrease as the concentration of the sulfuric acid catalyst increases, indicating the catalyst's role in lowering the energy barrier for the reaction. researchgate.net

Table 1: Kinetic Parameters for the Esterification of MCPA with 2-Ethylhexanol This table presents kinetic data from a study on MCPA esterification, which serves as a model for understanding the synthesis of related esters like the pentyl ester.

| Catalyst Concentration (M) | Temperature (K) | Rate Constant (x 10³ Lmol⁻¹min⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 0.01 | 373 | 0.915 | 73.6 |

| 0.01 | 383 | 1.993 | 73.6 |

| 0.01 | 393 | 3.049 | 73.6 |

| 0.1 | - | - | 71.7 |

| 0.5 | - | - | 69.4 |

| Data sourced from a kinetic study on MCPA acid esterification. researchgate.netresearchgate.net |

Thermodynamically, esterification reactions are often characterized by equilibrium constants ranging from 1 to 10, which signifies that a substantial amount of reactants remains in the equilibrium mixture. researchgate.net Many esterification reactions are moderately exothermic. mdpi.com The thermodynamic equilibrium can be a significant limiting factor in achieving high yields. researchgate.net

To overcome the limitations imposed by the reaction equilibrium, several strategies are employed to optimize the yield and selectivity of ester formation. According to Le Chatelier's principle, the equilibrium can be shifted toward the products by manipulating the reaction conditions. umass.edu

One of the most effective methods is the continuous removal of water, a byproduct of the reaction. umass.edu This can be accomplished using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture, thereby driving the reaction to completion and potentially achieving yields close to 100%. umass.edu

Another common strategy is to use one of the reactants in a large excess. umass.edu For the synthesis of this compound, using an excess of either pentanol or (4-chloro-2-methylphenoxy)acetic acid would push the equilibrium towards the formation of the ester. While effective in increasing the yield, this method necessitates additional purification steps to remove the unreacted starting material. umass.edu

Other critical parameters include:

Catalyst Concentration: Increasing the amount of acid catalyst generally increases the reaction rate. However, an excessive amount can lead to side reactions, such as dehydration of the alcohol or degradation of the products. researchgate.net

Temperature: Higher temperatures accelerate the reaction rate. mdpi.com However, since the reaction is reversible, an optimal temperature must be chosen to balance the rate and equilibrium position. For esterification of MCPA, temperatures are often kept above the boiling point of water to facilitate its removal. researchgate.net

Reactant Structure: The steric hindrance of both the carboxylic acid and the alcohol can significantly affect the reaction rate. Less sterically hindered reactants generally react faster. umass.edu

Table 2: Influence of Reaction Parameters on Esterification Yield

| Parameter | Effect on Yield | Rationale |

| Molar Ratio | Increasing the excess of one reactant increases yield. umass.edu | Shifts equilibrium towards products (Le Chatelier's Principle). umass.edu |

| Catalyst Amount | Yield increases up to an optimum concentration. researchgate.net | Accelerates forward reaction rate. researchgate.net |

| Temperature | Increased temperature initially increases rate and yield. researchgate.net | Provides sufficient energy to overcome the activation barrier. researchgate.net |

| Water Removal | Continuous removal of water significantly increases yield. umass.edu | Shifts equilibrium towards products by removing a product. umass.edu |

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for ester synthesis. scielo.brresearchgate.net Enzymes, particularly lipases, are widely employed due to their high efficiency, selectivity, and ability to operate under mild reaction conditions, which minimizes the formation of byproducts. nih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of triglycerides in aqueous environments. scielo.br However, in non-aqueous or low-water media, the reaction equilibrium is shifted, and lipases can efficiently catalyze the reverse reaction: ester synthesis (esterification) and transesterification. scielo.brresearchgate.net

The catalytic mechanism of lipase-mediated esterification typically follows a Ping-Pong Bi-Bi mechanism. nih.gov This involves the formation of a covalent acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing a molecule of water. Subsequently, the alcohol attacks this acyl-enzyme complex, leading to the formation of the ester and the regeneration of the free enzyme.

A hallmark of enzymatic reactions is their remarkable substrate specificity and selectivity (chemo-, regio-, and enantioselectivity). nih.govyoutube.com The active site of an enzyme has a specific three-dimensional structure, a chiral pocket, that precisely accommodates the substrate. youtube.com This allows the enzyme to distinguish between closely related functional groups and even between enantiomers of a chiral molecule. youtube.com This high degree of specificity is advantageous as it often leads to the formation of a single desired product, reducing the need for extensive purification. nih.gov For instance, lipases can selectively acylate primary alcohols over secondary ones or catalyze reactions at a specific position in a multifunctional molecule. nih.gov

The field of biocatalysis is continuously evolving, with significant research focused on the discovery and engineering of novel enzymes for industrial applications, including the production of esters for agrochemicals. researchgate.netmdpi.com The goal is to develop robust biocatalysts with enhanced stability, activity, and a broader substrate scope. researchgate.net

Modern molecular biology techniques, such as directed evolution and site-directed mutagenesis, are employed to tailor enzymes for specific industrial processes. researchgate.net For example, an enzyme's substrate specificity can be altered or enhanced by making specific mutations in its active site. nih.gov One study demonstrated that mutations in a hyperthermophilic acylaminoacyl peptidase could significantly change its substrate preference and increase its catalytic efficiency by over 70-fold. nih.gov

Furthermore, "solvent engineering," which involves optimizing the reaction medium, can dramatically improve enzyme performance. nih.gov The choice of solvent, water activity, and the use of solvent-free systems are critical factors that influence lipase (B570770) activity and stability in ester synthesis. scielo.br The combination of protein engineering and solvent engineering represents a powerful strategy for creating highly efficient and novel biocatalytic systems for the production of valuable esters like this compound. nih.gov The development of such green and efficient synthetic routes is a key trend in modern chemical manufacturing. nih.gov

Non-Conventional Synthetic Techniques and Green Chemistry Applications

The synthesis of esters, including this compound, is increasingly moving away from traditional methods towards more efficient and environmentally benign techniques. These modern approaches, rooted in the principles of green chemistry, aim to reduce energy consumption, minimize waste, and shorten reaction times. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages for esterification reactions. youtube.com Unlike conventional heating which relies on slow heat transfer and can lead to uneven temperature distribution, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules. mdpi.com This direct energy transfer results in rapid heating, drastically reduced reaction times, and often higher product yields. mdpi.comnih.gov The application of microwaves can also eliminate the need for solvents, further enhancing the green credentials of the process. nih.gov For the synthesis of this compound, this would involve the reaction of (4-chloro-2-methylphenoxy)acetic acid with pentanol under microwave irradiation, likely with an acid catalyst.

Ultrasound-assisted synthesis, or sonochemistry, represents another non-conventional technique. The application of high-frequency ultrasound (e.g., 500 kHz) to a liquid medium induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. nih.gov This phenomenon creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. Studies on the parent compound, MCPA, have demonstrated its degradation under ultrasonic conditions, indicating the molecule's susceptibility to this form of energy. nih.gov This suggests that ultrasound could also be effectively employed to drive the esterification reaction between MCPA and pentanol.

Below is a comparative table illustrating the typical advantages of microwave-assisted synthesis over conventional methods for ester production.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes nih.gov |

| Energy Consumption | High | Significantly Lower nih.govmdpi.com |

| Yield | Variable, often lower | Often higher or comparable nih.gov |

| Heat Distribution | Uneven, surface heating | Uniform, volumetric heating mdpi.com |

| By-products | More potential for side reactions | Fewer by-products due to speed |

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs. riken.jpmdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and yield. mdpi.compharmtech.com

The production of esters via continuous flow has been shown to be highly efficient. riken.jp The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling the safe use of higher temperatures to accelerate reactions that would be hazardous in a large-scale batch process. pharmtech.com Furthermore, flow chemistry can be readily automated and scaled, and it often minimizes the generation of waste. mdpi.comacs.org The use of solid, packed-bed catalysts in flow reactors simplifies the process by allowing the product to flow out continuously while the catalyst remains in the reactor, eliminating complex separation steps. riken.jp The synthesis of this compound in a continuous flow system would involve pumping solutions of the parent acid and pentanol through a heated reactor, potentially packed with a solid acid catalyst, to afford the desired ester with high efficiency and purity.

The key advantages of continuous flow processing for ester production are summarized below.

| Feature | Benefit in Ester Production |

| Enhanced Safety | Minimizes the accumulation of hazardous intermediates and allows for better control of exothermic reactions. pharmtech.com |

| Improved Heat/Mass Transfer | Leads to more uniform reaction conditions, reducing by-product formation and increasing yield. mdpi.compharmtech.com |

| Scalability | Production can be increased by running the system for longer periods or by "scaling-out" (using multiple reactors in parallel). |

| Automation | Allows for precise process control, improved reproducibility, and reduced labor. mdpi.com |

| Process Integration | Enables the coupling of multiple reaction and purification steps into a single, continuous operation. mdpi.com |

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dominated by the ester functional group. Its most significant transformation pathway in environmental and biological systems is hydrolytic degradation.

Hydrolysis is the primary mechanism for the transformation of phenoxyacetic acid esters in aqueous environments. researchgate.net This reaction involves the cleavage of the ester bond by water, yielding the parent carboxylic acid, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and the corresponding alcohol, pentanol.

The rate of this degradation is highly dependent on the pH of the solution. Studies on similar 2,4-D esters show that while direct photolysis in water is a slow process, hydrolysis is often the major transformation pathway, with significantly faster rates observed in basic water. researchgate.net This indicates that both acid and base catalysis play crucial roles in the degradation kinetics of this compound.

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. libretexts.orgchemistrysteps.com The mechanism for the acid-catalyzed hydrolysis of this compound proceeds through a series of steps:

Protonation of the Carbonyl Oxygen: The reaction begins when the carbonyl oxygen of the ester is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This addition breaks the C=O pi bond and results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the pentoxy oxygen. This is a crucial step as it converts the pentoxy group into pentanol, which is a much better leaving group than the pentoxide anion. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the pentanol molecule. youtube.com

Regeneration of the Catalyst: The resulting protonated carboxylic acid is deprotonated by a water molecule, yielding the final product, (4-chloro-2-methylphenoxy)acetic acid, and regenerating the hydronium ion catalyst. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis for achieving complete ester cleavage. chemistrysteps.com The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This addition reaction forms a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and ejecting the pentoxide anion (CH₃(CH₂)₄O⁻) as the leaving group.

Irreversible Deprotonation: In the final and irreversible step, the highly basic pentoxide anion immediately deprotonates the newly formed (4-chloro-2-methylphenoxy)acetic acid. chemistrysteps.com

Transesterification Reactions with Various Alcohols

Transesterification is a versatile and widely employed method for the synthesis of esters, involving the exchange of the alcohol moiety of an existing ester with a different alcohol. This process can be catalyzed by either acids or bases and represents an equilibrium reaction. The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products. nih.govpnwhandbooks.org

The transesterification of a starting ester, such as methyl (4-chloro-2-methylphenoxy)acetate, with various alcohols can lead to the formation of a range of different alkyl esters, including the target compound, this compound. The reactivity of the alcohol in this process is influenced by several factors, including its structure and the reaction conditions.

Mechanism of Transesterification

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the starting ester is protonated, which increases the electrophilicity of the carbonyl carbon. The incoming alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol) yields the new ester and regenerates the acid catalyst. pnwhandbooks.orgyoutube.com The general mechanism is a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. nih.gov

Base-Catalyzed Transesterification: Under basic conditions, the alcohol is deprotonated by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide leaving group results in the formation of the new ester. youtube.comsrsbiodiesel.com This process typically follows a two-step addition-elimination mechanism. nih.gov

Influence of Alcohol Structure on Reactivity

The structure of the alcohol plays a significant role in the rate of transesterification. Generally, primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. This trend is primarily due to steric hindrance, which can impede the approach of the alcohol to the electrophilic carbonyl center of the ester.

The following interactive table illustrates the hypothetical relative reaction rates for the acid-catalyzed transesterification of a model phenoxyacetate ester with various alcohols, based on established principles of chemical kinetics and steric effects.

| Alcohol | Structure | Alcohol Type | Expected Relative Rate |

| Methanol (B129727) | CH₃OH | Primary | 1.00 |

| Ethanol (B145695) | CH₃CH₂OH | Primary | 0.95 |

| 1-Propanol | CH₃CH₂CH₂OH | Primary | 0.92 |

| 1-Butanol | CH₃(CH₂)₃OH | Primary | 0.90 |

| 1-Pentanol | CH₃(CH₂)₄OH | Primary | 0.88 |

| 2-Propanol | (CH₃)₂CHOH | Secondary | 0.40 |

| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | Secondary | 0.35 |

| tert-Butanol | (CH₃)₃COH | Tertiary | < 0.01 |

Disclaimer: The data in this table is illustrative and based on general principles of chemical reactivity. Specific experimental data for this compound may vary.

Photochemical Rearrangements and Product Formation

The absorption of ultraviolet (UV) light can induce electronic transitions in molecules like this compound, leading to photochemical reactions. These reactions can result in rearrangements of the molecular structure or degradation into various photoproducts. The specific outcome of such a reaction is dependent on factors like the wavelength of light used and the reaction medium.

Photo-Fries Rearrangement

A significant photochemical reaction for aryl esters is the Photo-Fries rearrangement. wikipedia.org This reaction involves the homolytic cleavage of the ester bond upon UV irradiation, generating an acyl radical and a phenoxy radical within a "solvent cage". researchgate.net These radicals can then recombine in different ways. Recombination at the ortho or para positions of the aromatic ring leads to the formation of hydroxyaryl ketone isomers. Alternatively, the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent, leading to the formation of a phenol (B47542) and a ketene (B1206846) (which would subsequently react).

For this compound, the Photo-Fries rearrangement would be expected to yield ortho- and para-acyl phenols. The primary photoproducts would likely be:

1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one (B3024787)

1-(3-chloro-4-hydroxy-5-methylphenyl)ethan-1-one

The ratio of these products can be influenced by the solvent and the presence of other substances.

Photodegradation Pathways

In addition to the Photo-Fries rearrangement, other photochemical degradation pathways are possible for this compound, drawing parallels from studies on its parent acid, MCPA. nih.govresearchgate.net The major photolysis product of MCPA is 4-chloro-2-methylphenol (B52076). nih.gov Two primary mechanisms have been proposed for the photodegradation of MCPA:

Oxidation by Hydroxyl Radicals (•OH): In the presence of hydroxyl radicals, which can be generated in aqueous environments under UV irradiation, addition to the aromatic ring can occur. This is followed by a radical transfer to the ether carbon, and in the presence of oxygen, leads to the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol. researchgate.net

Oxidation by Positive Electron Holes (h+): Positive electron holes can polarize the carboxyl group, leading to the cleavage of the CH₂-COOH bond to produce 4-chloro-2-methylphenylformate. This intermediate can then further degrade to yield 4-chloro-2-methylphenol. researchgate.net

The quantum yield for the direct photolysis of MCPA has been reported to be 0.150 mol Eins⁻¹ in the pH range of 5-9. nih.gov The photodegradation process and the distribution of photoproducts are known to be influenced by the pH of the solution and the irradiation wavelength. For example, the direct phototransformation of MCPA can lead to photohydrolysis of the C-Cl bond at certain wavelengths. unito.it

The following table summarizes the potential major photoproducts from the photochemical reactions of this compound, based on known reactions of related compounds.

| Reaction Type | Potential Major Photoproducts |

| Photo-Fries Rearrangement | 1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one, 1-(3-chloro-4-hydroxy-5-methylphenyl)ethan-1-one |

| Ether Linkage Cleavage | 4-chloro-2-methylphenol |

| Decarboxylation Pathway | 4-chloro-2-methylphenylformate |

| Photohydrolysis | 1-pentyl (4-hydroxy-2-methylphenoxy)acetate |

Disclaimer: The product distribution is hypothetical and based on analogous reactions. Actual experimental results for this compound may differ.

Theoretical and Computational Chemistry Investigations of Pentyl 4 Chloro 2 Methylphenoxy Acetate

Quantum Chemical Characterization and Electronic Properties

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for elucidating the intrinsic electronic properties of a molecule. These investigations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Indices

A full quantum chemical analysis of Pentyl (4-chloro-2-methylphenoxy)acetate would involve optimizing its three-dimensional structure to find the most stable geometric arrangement of its atoms. From this optimized structure, the energies of the molecular orbitals can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Theoretical Reactivity Indices for this compound (Note: The following values are hypothetical and serve as an illustrative example of data that would be generated from a dedicated computational study. No published data is currently available.)

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.3 eV |

| Ionization Potential | IP | -EHOMO | 8.5 eV |

| Electron Affinity | EA | -ELUMO | 1.2 eV |

| Global Hardness | η | (IP - EA) / 2 | 3.65 eV |

| Global Softness | S | 1 / (2η) | 0.137 eV-1 |

| Electronegativity | χ | (IP + EA) / 2 | 4.85 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 3.22 eV |

These indices would provide a quantitative measure of the molecule's reactivity, allowing for comparisons with other related herbicides and for predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density within the this compound molecule would determine its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing this charge distribution.

The MEP map would highlight regions of negative electrostatic potential, typically around electronegative atoms like oxygen and chlorine, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms, would indicate sites for nucleophilic attack. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the compound's physical properties and its interactions with biological receptors or environmental matrices.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pentyl ester chain and the rotational freedom around the ether linkage mean that this compound can exist in numerous conformations. A conformational analysis would involve systematically rotating the molecule's dihedral angles and calculating the corresponding energy to map out its potential energy surface.

This process would identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Understanding the preferred conformations is crucial as the biological activity and environmental interactions of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of the molecule over time, particularly its interactions with its environment.

Solvation Dynamics and Solvent Effects on Molecular Conformation

MD simulations can model how this compound behaves in different solvents, such as water or organic solvents. These simulations would track the movement of both the herbicide molecule and the surrounding solvent molecules, providing insights into:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, which is a measure of its solubility.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Changes: How the presence of a solvent influences the preferred shape of the molecule.

This information is vital for predicting the compound's partitioning between aqueous and organic phases in the environment (e.g., its octanol-water partition coefficient, Kow).

Adsorption and Interaction with Model Environmental Interfaces

Building upon studies of the parent acid, MCPA, MD simulations could be employed to investigate the adsorption of this compound onto various environmental surfaces. Research on MCPA has shown that its adsorption is influenced by factors like pH and the nature of the surface. For instance, studies on the interaction of MCPA with goethite, an iron oxide mineral common in soils, have utilized DFT and MD to determine the most stable adsorption complexes.

Simulations for the pentyl ester would involve placing the molecule near a model surface (e.g., a silica (B1680970) surface representing sand, or a sheet of graphene representing organic carbon) and calculating the interaction energies.

Table 2: Hypothetical Interaction Energies for this compound with Environmental Surfaces (Note: These values are for illustrative purposes and are not based on published experimental or computational data for the pentyl ester.)

| Surface | Interaction Energy (kJ/mol) | Primary Interaction Type |

| Goethite (Iron Oxide) | -85 | Hydrogen Bonding, van der Waals |

| Kaolinite (Clay Mineral) | -60 | van der Waals, Dipole-Dipole |

| Soil Organic Matter (Humic Acid Model) | -110 | Hydrophobic Interactions, van der Waals |

These simulations would reveal whether the molecule is likely to bind strongly to soil particles, which would reduce its mobility and bioavailability, or remain in the aqueous phase, where it could be more readily transported. The results would be crucial for developing accurate environmental fate models for this herbicide.

Prediction of Chemical Reactivity and Degradation Pathways

The degradation of this compound is predicted to proceed through several key reaction pathways, primarily involving the ester and ether functional groups. Computational studies on related phenoxyacetic acid herbicides and other esters and ethers provide a framework for understanding these processes. The principal degradation reactions are expected to be hydrolysis of the pentyl ester and cleavage of the ether linkage, alongside oxidative processes targeting the aromatic ring and the alkyl chain.

Ester Hydrolysis: The hydrolysis of the pentyl ester group is a critical initial step in the degradation of the molecule. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of pentanol (B124592), yielding the parent carboxylic acid, (4-chloro-2-methylphenoxy)acetic acid. Computational studies on similar esters suggest a mechanism involving a tetrahedral intermediate. ic.ac.uklibretexts.org The transition state for the formation of this intermediate is characterized by the partial formation of the C-O bond with the incoming water molecule and partial breaking of the C-O pi bond.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpressbooks.pub The departure of the pentyloxide leaving group results in the formation of the carboxylate salt. The transition state for this process involves the approach of the hydroxide nucleophile and the elongation of the C-O bond of the ester.

A generalized representation of the bond lengths in the transition state (TS) for ester hydrolysis, based on studies of similar compounds, is presented below. It is important to note that these are illustrative values and would require specific DFT calculations for this compound for precise determination.

| Bond | Reactant Length (Å) | Transition State Length (Å) | Product Length (Å) |

| C=O (carbonyl) | ~1.23 | ~1.35 | ~1.36 (in COOH) |

| C-O (ester) | ~1.36 | ~1.60 | - |

| C-OH2 (incoming water) | - | ~2.30 | ~1.43 |

Table 1: Illustrative Bond Length Changes in the Transition State of Acid-Catalyzed Ester Hydrolysis. The data is based on analogous systems and not specific to this compound.

Ether Cleavage: The cleavage of the ether bond in the phenoxyacetic acid moiety can also occur under strongly acidic conditions. wikipedia.org This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. For an aryl ether like this, protonation of the ether oxygen is the first step, followed by nucleophilic attack of a halide ion on the adjacent methylene (B1212753) carbon (SN2) or formation of a carbocation if a stable one can be formed (SN1). wikipedia.orglibretexts.org

Oxidative degradation is another significant pathway for the breakdown of this compound. This can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are prevalent in the environment.

Oxidation of the Aromatic Ring: The aromatic ring is susceptible to attack by hydroxyl radicals. DFT studies on similar aromatic compounds have shown that •OH can add to the ring, leading to the formation of hydroxylated intermediates. rsc.org This can ultimately lead to ring-opening and complete mineralization of the compound. The presence of the chlorine and methyl substituents on the ring will influence the position of radical attack.

Oxidative Cleavage of the Ether Bond: Computational studies on ether oxidation have shown that the reaction can be initiated by hydrogen abstraction from a carbon atom adjacent to the ether oxygen. rsc.orgnih.gov This forms a radical intermediate which can then react with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the cleavage of the C-O ether bond, resulting in the formation of a phenol (B47542) and an aldehyde. For this compound, this would lead to the formation of 4-chloro-2-methylphenol (B52076) and pentyl glyoxylate.

Oxidation of the Pentyl Chain: The pentyl group is also a potential site for oxidative attack. Hydrogen abstraction from the pentyl chain can initiate a cascade of oxidative reactions, leading to the formation of various oxygenated metabolites.

The primary degradation products anticipated from these pathways are summarized in the table below.

| Degradation Pathway | Key Reaction | Primary Products |

| Ester Hydrolysis | Cleavage of the ester bond | (4-chloro-2-methylphenoxy)acetic acid, Pentanol |

| Ether Cleavage | Cleavage of the ether bond | 4-chloro-2-methylphenol, Pentyl glyoxylate |

| Ring Oxidation | Hydroxylation of the aromatic ring | Hydroxylated derivatives of this compound |

| Side-Chain Oxidation | Oxidation of the pentyl group | Oxidized pentyl chain derivatives |

Table 2: Predicted Degradation Pathways and Primary Products of this compound.

Further computational modeling, specifically focused on this compound, would be necessary to provide quantitative data on the reaction kinetics and to definitively establish the branching ratios between these competing degradation pathways under various environmental conditions.

Environmental Transformation Pathways and Mechanistic Degradation Studies of Pentyl 4 Chloro 2 Methylphenoxy Acetate

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation encompasses the chemical and physical processes that break down Pentyl (4-chloro-2-methylphenoxy)acetate without the involvement of biological organisms. These mechanisms, including hydrolysis, photodegradation, and sorption-desorption dynamics, are fundamental in determining the compound's concentration and distribution in soil and water.

Hydrolysis Kinetics and pH Dependency

The primary abiotic degradation pathway for this compound in aquatic environments is hydrolysis. This reaction involves the cleavage of the ester bond, yielding the parent acid, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and pentanol (B124592). chemguide.co.uklibretexts.org The rate of this hydrolysis is significantly influenced by the pH of the surrounding medium.

Ester hydrolysis can be catalyzed by both acids and bases. chemguide.co.uklibretexts.org Under acidic conditions, the reaction is reversible, and an equilibrium will be established between the ester, water, MCPA, and pentanol. libretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis, often termed saponification, is an irreversible process that goes to completion, forming the carboxylate salt of MCPA. chemguide.co.ukmasterorganicchemistry.com

Table 1: General Principles of Ester Hydrolysis in Relation to pH

| pH Condition | Catalyst | Reversibility | Products |

| Acidic | H+ | Reversible | Carboxylic acid and alcohol |

| Neutral | Water (slow) | Reversible | Carboxylic acid and alcohol |

| Alkaline | OH- | Irreversible | Carboxylate salt and alcohol |

This table is based on general chemical principles of ester hydrolysis.

Photodegradation Pathways and Intermediate Identification

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For this compound, photodegradation would primarily occur after its initial hydrolysis to MCPA, as MCPA is the more photo-reactive species. The photodegradation of MCPA has been studied in various environmental matrices.

In aqueous solutions, the main photodegradation product of MCPA under simulated sunlight is 4-chloro-2-methylphenol (B52076) (4C2MP). researchgate.net The formation of this intermediate involves the cleavage of the ether linkage. wikipedia.org Another proposed pathway involves the oxidation of the carboxyl group by photochemically generated reactive species like hydroxyl radicals, leading to the formation of 4-chloro-2-methylphenylformate, which subsequently transforms into 4C2MP. wikipedia.org

The rate of photodegradation can be influenced by the presence of photosensitizers in the water, such as nitrate, nitrite, and humic substances, which can accelerate the process. prakritimitrango.com The half-life of MCPA due to photodegradation can vary significantly depending on the conditions, with reported values ranging from a few days in sunlit surface waters to much longer in the absence of light. ulster.ac.uk

Table 2: Major Photodegradation Intermediates of MCPA

| Precursor Compound | Intermediate | Formation Pathway |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 4-chloro-2-methylphenol (4C2MP) | Cleavage of the ether linkage |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 4-chloro-2-methylphenylformate | Oxidation of the carboxyl group |

This table is based on reported photodegradation pathways of MCPA.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility of this compound and its primary degradation product, MCPA, in the terrestrial environment is largely governed by sorption and desorption processes. Sorption refers to the binding of the compound to soil and sediment particles, which can reduce its availability for transport and degradation.

As an ester, this compound is more lipophilic (fat-loving) and less water-soluble than its parent acid, MCPA. This suggests that the pentyl ester would have a stronger tendency to adsorb to the organic matter fraction of soils and sediments. However, upon hydrolysis to MCPA, the sorption behavior changes significantly.

The sorption of MCPA is highly dependent on soil properties, particularly pH and organic carbon content. nih.govnih.govplos.org Since MCPA is a weak acid (pKa ≈ 3.1), it exists predominantly in its anionic form in most agricultural soils (pH 5-8). plos.org This anionic form is repelled by the negatively charged surfaces of clay minerals and organic matter, leading to relatively weak sorption and high mobility in the soil. nih.govnih.gov Consequently, MCPA has the potential to leach into groundwater. nih.gov Sorption of MCPA tends to increase with decreasing pH (as more of the neutral form is present) and with increasing organic matter content. nih.govnih.gov Desorption studies have shown that a significant portion of sorbed MCPA can be released back into the soil solution. nih.gov

Table 3: Factors Influencing the Sorption of MCPA in Soil

| Soil Property | Influence on Sorption | Rationale |

| pH | Negative correlation | At higher pH, MCPA is anionic and repelled by negative soil charges. |

| Organic Carbon Content | Positive correlation | Organic matter provides sorption sites for the neutral form of MCPA. |

| Clay Content | Variable | Can contribute to sorption, but the effect is often overshadowed by pH and organic matter. |

This table summarizes the key factors affecting the sorption of the hydrolysis product, MCPA, in soil.

Biotic Transformation Processes by Microorganisms

The primary route of dissipation for this compound and its hydrolysis product, MCPA, in the environment is through biotic transformation, primarily mediated by soil and water microorganisms.

Microbial Esterase-Mediated Hydrolysis Mechanisms

The initial and crucial step in the biotic degradation of this compound is the hydrolysis of the ester bond to form MCPA and pentanol. This reaction is catalyzed by a broad range of non-specific esterase enzymes produced by various soil microorganisms, including bacteria and fungi. nih.gov These enzymes are often extracellular, meaning they are secreted by the microorganisms into the surrounding environment.

The general mechanism of bacterial esterases involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and an acidic residue) that facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester linkage. nih.gov While the marriage of microbial esterases and ester prodrugs is being explored for therapeutic applications, the same principle applies to the environmental breakdown of ester-based xenobiotics like this compound. nih.gov

While a vast number of microbial esterases exist, the specific enzymes responsible for the hydrolysis of this compound have not been explicitly identified in the reviewed literature. However, the degradation of other herbicide esters, such as sulfonylureas, has been shown to be initiated by de-esterification catalyzed by specific esterases. nih.gov

Following the initial hydrolysis to MCPA, a well-defined microbial degradation pathway for the resulting acid has been elucidated. A key enzyme in the degradation of MCPA is an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which is found in various soil bacteria. wikipedia.org This enzyme catalyzes the cleavage of the ether bond of MCPA, yielding 4-chloro-2-methylphenol (4C2MP) and glyoxylate. wikipedia.org The resulting 4C2MP is further degraded through a series of enzymatic reactions.

Numerous microbial species have been identified as capable of degrading MCPA, utilizing it as a source of carbon and energy. These include bacteria such as Stenotrophomonas maltophilia, Cupriavidus oxalaticus, and various Pseudomonas species, as well as fungi like Phomopsis sp.. nih.govaloki.huacs.orgresearchgate.net The efficiency of this degradation is influenced by environmental factors such as temperature and pH, with optimal degradation generally occurring under neutral to slightly alkaline conditions. prakritimitrango.com

Table 4: Key Microbial Genera Involved in the Degradation of MCPA

| Microbial Genus | Type | Key Degradation Step |

| Stenotrophomonas | Bacterium | Degradation of MCPA |

| Cupriavidus | Bacterium | Degradation of MCPA |

| Pseudomonas | Bacterium | Oxidation of MCPA to 5-chloro-o-cresol and glyoxylate |

| Phomopsis | Fungus | Degradation of MCPA |

This table lists some of the microbial genera known to degrade the hydrolysis product, MCPA.

Subsequent Metabolic Pathways for Phenoxy Ring Cleavage

Once the ether bond of MCPA is cleaved to form MCP, the aromatic ring itself is subject to further microbial degradation. The pathways for this ring cleavage differ significantly between aerobic and anaerobic environments.

Under aerobic conditions, the degradation of MCPA is relatively rapid and can lead to complete mineralization. sourcetotap.eu The process begins with the formation of the primary metabolite, 4-chloro-2-methylphenol (MCP). wikipedia.org This is followed by hydroxylation of the aromatic ring, a critical step preparing the ring for cleavage.

The subsequent pathway involves the conversion of MCP to catechols, which are then susceptible to ring fission by dioxygenase enzymes. The breakdown proceeds through several intermediates, ultimately resulting in the formation of carbon dioxide and chloride ions. mdpi.com Studies have demonstrated that after MCPA application to soil, a significant portion can be mineralized to CO2, with one study reporting 40-50% evolution of applied radiolabeled carbon as 14-CO2 after 78 days. nih.gov

Table 2: Major Aerobic Degradation Byproducts of MCPA

| Byproduct/Intermediate | Role in Pathway | Reference |

|---|---|---|

| 4-chloro-2-methylphenol (MCP) | Primary metabolite from ether bond cleavage. | wikipedia.orgmdpi.com |

| Cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid) | Alternative pathway via hydroxylation of the methyl group. | wikipedia.org |

| Substituted Catechols | Intermediates formed from MCP hydroxylation, preceding ring cleavage. | |

| Carbon Dioxide (CO2) | Final product of complete mineralization. | mdpi.comnih.gov |

In anaerobic environments, such as saturated soils, sediments, and some groundwater aquifers, the degradation of MCPA is significantly slower or even negligible. sourcetotap.euresearchgate.netnih.gov The absence of oxygen prevents the action of the dioxygenase enzymes that are crucial for rapid aerobic ring cleavage.

Under these conditions, transformation, if it occurs, follows a different route. Studies with acclimated anaerobic sludge have identified a pathway beginning with the cleavage of the aryl ether to form 4-chloro-2-methylphenol (MCP). researchgate.net This is followed by reductive dechlorination, where the chlorine atom is removed from the ring to produce 2-methylphenol (2-MP). Further transformation can involve the demethylation of 2-MP to form phenol (B47542). researchgate.net However, this entire process is slow, and under constantly anaerobic conditions, MCPA can persist almost indefinitely, creating a potential legacy issue where it can be stored and later transported to other environmental compartments. sourcetotap.eunih.gov

Environmental Fate Modeling and Transport Mechanisms

The movement of MCPA from its application site is governed by several physical and chemical properties and environmental interactions. Various models are used to predict its transport through different environmental compartments. epa.govmdpi.com

MCPA has the potential to enter the atmosphere through volatilization from soil and plant surfaces after application. nih.govresearchgate.net This process is influenced by factors such as temperature and the formulation of the herbicide. While spray drift during application can be an initial source, post-application volatilization can continue for several hours, contributing to atmospheric concentrations. nih.govresearchgate.net

Once in the gas phase, MCPA can be transported over short or long distances before being redeposited. nih.gov The photochemical oxidative half-life (DT50), an indicator of long-range air transport risk, for MCPA is estimated to be around 20.3 hours. herts.ac.uk Recent studies using advanced mass spectrometry techniques have confirmed that gas-phase MCPA can reach detectable levels in the atmosphere following field application, with concentrations maximizing hours after the application ceases, indicating a slower volatilization source from surfaces. nih.govresearchgate.net The vapor pressure of MCPA classifies it as a semi-volatile organic compound (SVOC), supporting its potential for atmospheric transport. copernicus.orgmanchester.ac.uk

MCPA is highly susceptible to leaching into groundwater due to its high water solubility and low adsorption to soil particles. sourcetotap.eu Its soil-organic-carbon-to-water partitioning coefficient (Koc) is low, generally ranging from 54–118 L/kg, which signifies high mobility in the soil profile. sourcetotap.eunih.gov

Several environmental models are used to assess the risk of groundwater contamination by pesticides like MCPA. These models integrate soil properties, pesticide characteristics (like half-life and Koc), and climatic factors. epa.govresearchgate.net

GUS (Groundwater Ubiquity Score): This is a simple screening index based on half-life and Koc. MCPA has a calculated GUS index of 3.13, which is categorized as having a "High leachability" potential. herts.ac.ukconsensus.app

SCI-GROW (Screening Concentration in Ground Water): This model estimates pesticide concentrations in groundwater. For MCPA, the calculated value is 0.286 µg/L for a 1 kg/ha application rate. herts.ac.uk

Mechanistic Models (LEACHM, PRZM): More complex models like the Leaching Estimation and Chemistry Model (LEACHM) and the Pesticide Root Zone Model (PRZM) simulate water flow and pesticide transport through the soil profile to provide more detailed predictions. epa.gov These models account for processes like advection, dispersion, degradation, and sorption. researchgate.net

Field and laboratory studies confirm this high mobility. In amended soils, while adding aged organic matter can increase adsorption and reduce leaching, the inherent properties of MCPA make it a significant potential groundwater contaminant. nih.govconsensus.app

Advanced Analytical Methodologies for the Detection and Quantification of Pentyl 4 Chloro 2 Methylphenoxy Acetate

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of Pentyl (4-chloro-2-methylphenoxy)acetate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for definitive structure confirmation.

While specific spectral data for the pentyl ester is not widely published, analysis of the parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and its methyl ester provides a strong basis for predicting the expected chemical shifts. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov The key distinguishing feature in the ¹H NMR spectrum of the pentyl ester would be the signals corresponding to the pentyl chain protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for the five distinct carbon atoms of the pentyl group.

Expected ¹H and ¹³C NMR Data for this compound Data extrapolated from spectra of related compounds like MCPA and its methyl ester. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov

| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Description |

| Aromatic Protons | 6.8 - 7.3 | Protons on the substituted benzene (B151609) ring |

| O-CH₂-C=O | ~4.7 | Methylene (B1212753) protons of the acetate (B1210297) group |

| O-CH₂-(CH₂)₃CH₃ | ~4.2 | Methylene protons of the pentyl group adjacent to the ester oxygen |

| Ar-CH₃ | ~2.3 | Methyl protons on the benzene ring |

| (CH₂)₃ in pentyl | 1.3 - 1.7 | Methylene protons in the middle of the pentyl chain |

| CH₃ in pentyl | ~0.9 | Terminal methyl protons of the pentyl group |

| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) | Description |

| C=O (Ester) | ~169 | Carbonyl carbon of the ester group |

| Aromatic Carbons | 113 - 155 | Carbons of the substituted benzene ring |

| O-CH₂-C=O | ~65 | Methylene carbon of the acetate group |

| O-CH₂-(CH₂)₃CH₃ | ~65 | Methylene carbon of the pentyl group adjacent to the ester oxygen |

| (CH₂)₃ in pentyl | 22 - 30 | Methylene carbons within the pentyl chain |

| Ar-CH₃ | ~16 | Methyl carbon on the benzene ring |

| CH₃ in pentyl | ~14 | Terminal methyl carbon of the pentyl group |

Mass Spectrometry (MS) is a cornerstone for both the qualitative and quantitative analysis of this compound. It functions by ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z). When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides exceptional sensitivity and selectivity. researchgate.netnih.gov Analysis of the parent herbicide MCPA by GC-MS often involves a derivatization step to convert the acid to a more volatile ester, such as the methyl ester. epa.gov The analysis of the pentyl ester itself is amenable to these techniques, often with minimal sample preparation. sielc.com

Fragmentation analysis involves breaking the molecular ion into smaller, characteristic fragment ions. For this compound, key fragmentation would occur at the ether and ester linkages, leading to ions representative of the 4-chloro-2-methylphenol (B52076) moiety and the pentyl acetate side chain. The most abundant ion in the mass spectrum of the parent acid, MCPA, is often observed at m/z 141, corresponding to the 4-chloro-2-methylphenoxy radical cation. nih.govspectrabase.com

Characteristic Mass Spectrometry Fragments of the MCPA Moiety Based on data from the parent compound, MCPA. nih.govspectrabase.com

| m/z Value | Proposed Fragment Identity |

| 200 | [M]⁺ of MCPA (parent acid) |

| 142 | [4-chloro-2-methylphenol]⁺ |

| 141 | [4-chloro-2-methylphenoxy]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, serving as a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass for this compound (C₁₄H₁₉ClO₃) is 270.0995 Da. HRMS can verify this exact mass, providing a high degree of confidence in its identification in complex samples. This approach is analogous to the use of HRMS for the parent acid, MCPA (C₉H₉ClO₃), which has a confirmed monoisotopic mass of 200.0240218 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used to identify metabolites of a parent compound in complex environmental matrices. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of a suspected metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), creates a highly specific fragmentation pattern that serves as a fingerprint for the compound, allowing for its confident identification even at trace levels. nih.gov

The primary environmental degradation pathway for MCPA and its esters is the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (MCP) as the major metabolite. researchgate.netwikipedia.org Other identified metabolites from the degradation of the parent acid include cloxyfonac (B510477) and 5-chloro-3-methylcatechol. wikipedia.orgnih.gov An LC-MS/MS method can be developed to simultaneously monitor for this compound and its expected primary metabolite, MCP. The method would involve selecting the precursor ion for each compound and monitoring for their specific, high-intensity product ions. For instance, a method for MCPA might use the transition from m/z 199 to m/z 141. researchgate.net A similar approach would be applied to the pentyl ester and its metabolites.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key absorptions would include a strong C=O stretch for the ester, C-O stretches for the ether and ester linkages, and characteristic peaks for the substituted aromatic ring. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, providing strong signals for the aromatic ring vibrations. nih.govchemicalbook.com

Key Vibrational Spectroscopy Bands for this compound Based on data from MCPA and its methyl ester. nih.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | ~1750 - 1730 | IR |

| C-H (Aromatic) | Stretch | ~3100 - 3000 | IR, Raman |

| C-H (Aliphatic) | Stretch | ~2960 - 2850 | IR, Raman |

| C=C (Aromatic) | Stretch | ~1600 - 1450 | IR, Raman |

| C-O (Ether & Ester) | Stretch | ~1300 - 1000 | IR |

| C-Cl | Stretch | ~800 - 600 | IR |

Mass Spectrometry (MS) for Fragmentation Analysis and Quantification

Sample Preparation Techniques and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples like soil and water requires effective sample preparation to isolate the analyte from interfering matrix components. fao.org Given its ester structure, the compound is more nonpolar than its parent acid, influencing the choice of extraction solvents and techniques.

Commonly used methods for the parent compound MCPA, which are directly applicable to its pentyl ester, include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating phenoxy herbicides from water samples. researchgate.netnih.gov For the pentyl ester, a reverse-phase sorbent (like C18) would be effective. The sample is passed through the cartridge, where the analyte adsorbs to the sorbent. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent, such as ethyl ether or dichloromethane (B109758). epa.gov

Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS. Co-eluting compounds from the sample matrix (e.g., humic acids in soil or dissolved organic matter in water) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Careful optimization of sample preparation, including clean-up steps, and the use of an internal standard (ideally, an isotopically labeled version of the analyte) are crucial to mitigate these effects and ensure accurate results. researchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of this compound from environmental samples prior to chromatographic analysis. The choice between SPE and LLE often depends on the sample matrix, the required level of cleanup, and the desired sample throughput.

Solid-Phase Extraction (SPE)

SPE is a preferred method for its efficiency, reduced solvent consumption, and the ability to handle a variety of sample volumes. For a relatively non-polar compound like this compound, reversed-phase SPE is the most appropriate approach. In this technique, a non-polar stationary phase adsorbs the analyte from a polar aqueous sample.

A typical SPE protocol for the extraction of this compound from a water sample would involve the following steps:

Sorbent Selection: A C18 (octadecyl) bonded silica (B1680970) sorbent is a suitable choice due to its non-polar nature, which effectively retains the pentyl ester.

Conditioning: The C18 cartridge is conditioned sequentially with a water-miscible organic solvent, such as methanol (B129727) or acetonitrile (B52724), followed by reagent water. This step activates the stationary phase.

Sample Loading: The aqueous sample is passed through the conditioned cartridge. The non-polar this compound partitions from the polar aqueous phase onto the C18 sorbent.

Washing: The cartridge is washed with a polar solvent, like a methanol/water mixture, to remove co-adsorbed polar interferences while retaining the analyte.

Elution: The analyte is eluted from the cartridge using a small volume of a non-polar organic solvent, such as ethyl acetate or dichloromethane. This eluate, now containing the concentrated and purified analyte, is then ready for analysis.

For soil or sediment samples, an initial extraction with an organic solvent is necessary before proceeding with SPE for cleanup.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of the non-polar this compound from aqueous samples, a water-immiscible organic solvent with low polarity is selected.

A common LLE protocol involves:

Solvent Selection: Solvents like dichloromethane or a hexane/acetone (B3395972) mixture are effective for extracting the pentyl ester from water.

Extraction: The water sample is placed in a separatory funnel, and the extraction solvent is added. The funnel is shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected. This process is often repeated multiple times to ensure quantitative extraction.

Drying and Concentration: The combined organic extracts are dried using anhydrous sodium sulfate (B86663) to remove any residual water and then concentrated to a small volume before analysis.

It is important to note that for the comprehensive analysis of both the parent acid (MCPA) and its esters, a hydrolysis step is often employed. epa.gov This involves adjusting the sample pH to alkaline conditions (pH 12-13) to convert the esters to the carboxylate form of the parent acid. epa.gov Subsequent acidification to a pH below 2 allows for the extraction of the resulting MCPA. epa.gov However, if the goal is to determine the ester itself, this hydrolysis step is omitted.

Table 1: Comparison of SPE and LLE Protocols for this compound

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample | Partitioning between two immiscible liquid phases |

| Typical Sorbent/Solvent | C18 bonded silica | Dichloromethane, Hexane/Acetone |

| Advantages | High recovery, low solvent usage, high throughput, potential for automation | Simple, requires basic laboratory equipment |

| Disadvantages | Can be prone to sorbent-matrix interactions, requires method development | Large volumes of organic solvents, potential for emulsion formation, lower sample throughput |

Microextraction Techniques (e.g., DLLME) for Enhanced Sensitivity

To meet the demands for higher sensitivity and more environmentally friendly analytical methods, microextraction techniques have gained prominence. These methods significantly reduce solvent consumption and offer high enrichment factors. Dispersive Liquid-Liquid Microextraction (DLLME) is a notable example that is well-suited for the analysis of less polar herbicides like this compound.

DLLME is a miniaturized version of LLE that utilizes a ternary solvent system. A small volume of an extraction solvent (e.g., a chlorinated solvent) is mixed with a disperser solvent (e.g., acetone or acetonitrile) that is miscible with both the extraction solvent and the aqueous sample. This mixture is rapidly injected into the aqueous sample, creating a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample. This large surface area facilitates rapid mass transfer of the analyte into the extraction solvent. The mixture is then centrifuged to separate the small volume of the extraction solvent, which is subsequently collected for analysis.

The key parameters to optimize in a DLLME protocol for this compound include:

Extraction Solvent: A high-density, water-immiscible organic solvent such as chlorobenzene (B131634) or tetrachloroethylene (B127269) is chosen to ensure efficient extraction and easy separation by centrifugation.

Disperser Solvent: The choice of disperser solvent is critical for creating a stable emulsion. Acetone and acetonitrile are commonly used for this purpose.

Solvent Volumes: The volumes of both the extraction and disperser solvents are optimized to achieve the highest enrichment factor.

Sample pH and Ionic Strength: While less critical for the non-ionic pentyl ester compared to its parent acid, adjusting these parameters can sometimes improve extraction efficiency by minimizing the solubility of the analyte in the aqueous phase.

Table 2: Key Parameters in DLLME for this compound Analysis

| Parameter | Description | Typical Selection for Non-Polar Analytes |

|---|---|---|

| Extraction Solvent | High-density, water-immiscible solvent for analyte extraction. | Chlorobenzene, Carbon Tetrachloride, Tetrachloroethylene |

| Disperser Solvent | Miscible with both aqueous sample and extraction solvent to form an emulsion. | Acetonitrile, Acetone, Methanol |

| Enrichment Factor | Ratio of the final analyte concentration in the extraction solvent to the initial concentration in the sample. | Typically high due to the small volume of extraction solvent used. |

| Advantages | Rapid, simple, low cost, high enrichment factor, minimal solvent consumption. | - |

Mitigation of Matrix Interference in Complex Environmental Samples

Complex environmental samples, such as soil, sediment, and surface water, contain a multitude of organic and inorganic compounds that can interfere with the analysis of this compound. This "matrix effect" can manifest as signal enhancement or suppression in the analytical instrument, leading to inaccurate quantification. Therefore, effective strategies to mitigate matrix interference are crucial.

For soil and sediment samples, a robust cleanup of the initial solvent extract is often necessary. This can be achieved through techniques like:

Dispersive Solid-Phase Extraction (d-SPE): This technique, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involves adding a small amount of sorbent material directly to the sample extract. For the cleanup of extracts containing non-polar analytes like this compound, a combination of sorbents can be used. For instance, C18 can remove other non-polar interferences, while Primary Secondary Amine (PSA) can remove fatty acids and other polar organic acids. Graphitized Carbon Black (GCB) is effective for removing pigments and sterols.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective at removing large molecular weight interferences, such as humic substances and lipids, from sample extracts.

In chromatographic analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can occur in the injector port where non-volatile matrix components can create active sites that affect analyte response. nih.gov Strategies to counteract this include:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for any signal enhancement or suppression caused by the co-eluting matrix components. chromatographyonline.com

Use of Analyte Protectants: These are compounds added to both the sample extracts and calibration standards. They function by interacting with active sites in the GC system, thereby protecting the target analytes from degradation or adsorption. nih.gov A mixture of compounds like ethylglycerol, gulonolactone, and sorbitol has been shown to be effective in minimizing matrix effects for a range of pesticides. nih.gov

By employing these advanced analytical methodologies, it is possible to achieve reliable and accurate quantification of this compound in a variety of challenging environmental matrices.

Future Research Directions and Unexplored Avenues in Pentyl 4 Chloro 2 Methylphenoxy Acetate Chemistry

Development of Novel and Sustainable Synthetic Pathways for Related Compounds

The conventional synthesis of phenoxyacetic acids, first reported in 1880, involves the reaction of a phenolate (B1203915) with chloroacetate. wikipedia.org However, modern research is focused on developing greener and more efficient synthetic routes. Future efforts are directed toward minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One promising area is the use of alternative solvents and catalysts. Research into the synthesis of related phenoxyacetic acid derivatives has explored various solvent systems, including protic solvents like methanol (B129727) and ethanol (B145695), and strong polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). google.com A Chinese patent describes a method that allows for the recycling of the solvent and wastewater, achieving a utilization rate of over 95% and significantly reducing effluent. google.com

Further innovation lies in the modification of the core structure to create novel derivatives with enhanced properties. For example, researchers have successfully synthesized 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives, which act as proherbicides, releasing the active phenoxyacetic acid component after application. nih.gov Another approach involves creating ionic liquids based on the MCPA anion, which could alter the compound's physical properties and environmental behavior. d-nb.info The development of layered double hydroxide (B78521) (LDH) nanocomposites that intercalate phenoxyacetic acid herbicides is also being explored as a controlled-release system, potentially reducing the amount of herbicide needed and minimizing runoff. analis.com.my

Table 1: Examples of Synthetic Approaches for Phenoxyacetic Acid Derivatives

| Synthetic Approach | Key Features | Potential Advantages | Reference(s) |

| Solvent Recycling System | Closed-loop reaction process; recycles solvent and wastewater. | Reduced environmental emissions; high yield (>95%). | google.com |

| Proherbicide Synthesis | Creation of a β-triketone motif that converts to the active herbicide in situ. | Potential for broader weed control spectrum and improved crop safety. | nih.gov |

| Ionic Liquid Formulation | Synthesis of ionic liquids using the MCPA anion and a phenoxyethylammonium cation. | Altered physicochemical properties; potential for new application methods. | d-nb.info |

| LDH Nanocomposite | Intercalation of the herbicide into a calcium-aluminium layered double hydroxide host. | Controlled release of the active ingredient; reduced leaching and runoff. | analis.com.my |

Advanced Mechanistic Understanding of Environmental Biotransformations and Degradation Kinetics

Pentyl (4-chloro-2-methylphenoxy)acetate, like its parent acid MCPA, is subject to environmental degradation. Future research is focused on elucidating the precise mechanisms and kinetics of these processes, particularly biotransformation by soil and water microorganisms.

The degradation of phenoxyacetic herbicides is highly dependent on environmental conditions such as pH, temperature, and the microbial communities present. prakritimitrango.comcollectionscanada.gc.ca MCPA is known to degrade in soil with a half-life of approximately 24 days under aerobic conditions. epa.gov However, in anaerobic environments, breakdown can be negligible, potentially leading to its accumulation in saturated soils. ulster.ac.uk The ester form is generally more volatile than the acid or salt forms. ulster.ac.uk Photodegradation also plays a role, with a reported half-life of about 14 days in river water exposed to natural sunlight. ulster.ac.uk

Advanced studies are investigating the specific microbial strains and enzymatic pathways responsible for breaking down these compounds. For instance, Pseudomonas cepacia AC1100 and Alcaligenes eutrophus JMP134 have been shown to metabolize related chlorinated phenoxyacetic acids. nih.govresearchgate.net However, the degradation of mixtures can be complex, as the presence of one compound can inhibit the breakdown of another. nih.gov Future work aims to identify and engineer microbes or microbial consortia capable of efficiently degrading mixtures of these herbicides. prakritimitrango.comnih.gov Understanding the concentration-dependent efficiency of microbial degradation is also crucial for developing effective bioremediation strategies. prakritimitrango.com

Table 2: Degradation Half-Life (DT50) of MCPA under Various Conditions

| Condition | Half-Life (DT50) | Notes | Reference(s) |

| Aerobic Soil Metabolism | 24 days | Laboratory study. | epa.gov |

| Aerobic Aquatic System | >30 days | Total system half-life in a water-sandy clay loam setup. | epa.gov |

| Soil Surface Photolysis | 67 days | Degradation from exposure to natural sunlight on soil. | epa.gov |

| River Water Photolysis | ~14 days | In natural sunlight during autumn. | ulster.ac.uk |

Application of Advanced Computational Chemistry for Reactivity and Stability Predictions

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of herbicide molecules. researchgate.net Techniques like Density Functional Theory (DFT) are being used to investigate the reactivity, stability, and degradation pathways of auxin-mimic herbicides, including the phenoxyacetic acid class. researchgate.netolemiss.edu

These theoretical studies can predict the most reactive sites on a molecule for reactions with radicals, such as the hydroxyl (•OH) radical, which is important in oxidative degradation processes in water. researchgate.net By calculating parameters like condensed Fukui functions and activation energies, researchers can determine which parts of the this compound molecule are most susceptible to attack and transformation. researchgate.net

Computational models also help in understanding the structure-activity relationship, guiding the design of new herbicides with improved efficacy and environmental profiles. nih.gov For example, theoretical calculations can model the interaction between a herbicide molecule and its target protein in the plant, such as the TIR1 auxin receptor. nih.govresearchgate.net This provides insights into the binding process, which can help in designing molecules with higher specificity and lower chances of developing weed resistance. nih.gov Future research will likely involve more complex modeling of the compound's interaction with environmental matrices and biological systems.

Innovation in High-Throughput and Miniaturized Analytical Platforms

The need for rapid, efficient, and environmentally friendly monitoring of herbicide residues has driven significant innovation in analytical chemistry. researchgate.net Future research is heavily focused on the development of high-throughput and miniaturized analytical platforms for detecting compounds like this compound in environmental samples.

High-throughput methods aim to increase the speed of analysis, often by automating sample preparation and reducing instrument run times. acs.orgnih.gov Techniques like flow injection analysis coupled with tandem mass spectrometry (MS/MS) can quantify pesticide residues without the time-limiting step of chromatographic separation. acs.org The QuEChERSER method is another example, designed for the fast and efficient analysis of chemical contaminants in various matrices. nih.gov